N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrrolidine ring, a sulfonamide group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of methylpyrimidine and dimethylamine as starting materials. The reaction is carried out in the presence of a suitable solvent and catalyst, often under inert gas protection to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide include:
- N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine
- N,N-dimethyl-3-[(2-chloropyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-9-12-6-4-11(13-9)18-10-5-7-15(8-10)19(16,17)14(2)3/h4,6,10H,5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBRWZDMOYUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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